7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis, allowing the isolation of the desired regioisomers . The alkylation reaction of the intermediate compounds can yield various regioisomers, which are then characterized using spectral data such as 1H NMR and 13C NMR .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Organometallic Reagents: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups at the 7th position .
Scientific Research Applications
7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can influence various cellular processes, including inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns.
Imidazo[1,2-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,5-a]pyridine: Known for its medicinal properties, including use as GABA A receptor agonists.
Uniqueness
7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom at the 7th position and the methyl group at the 2nd position. These substitutions confer specific chemical and biological properties that distinguish it from other imidazopyridine derivatives.
Properties
CAS No. |
1392102-13-4 |
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Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
JZIYBRWKMGEKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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